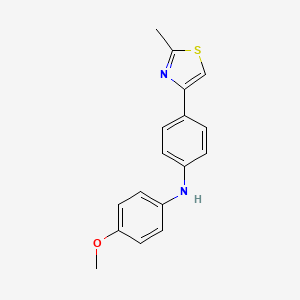
(R)-Lansoprazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
®-Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Lansoprazole-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability.
Wirkmechanismus
®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.
Omeprazole: Another proton pump inhibitor with a different chemical structure.
Pantoprazole: A related compound with distinct pharmacokinetic properties.
Uniqueness
®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C16H14F3N3O2S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
InChI-Schlüssel |
MJIHNNLFOKEZEW-ZQDMXDIISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
Kanonische SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



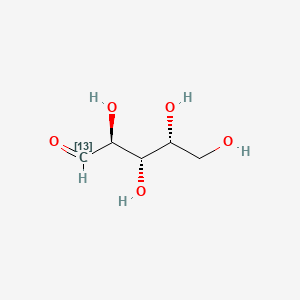
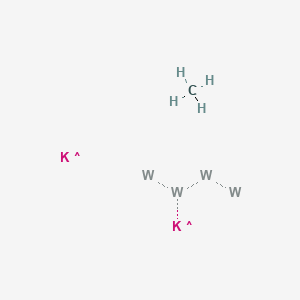
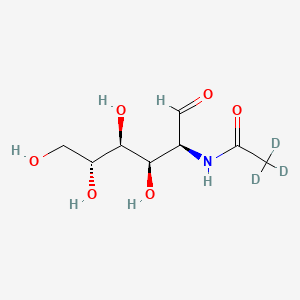
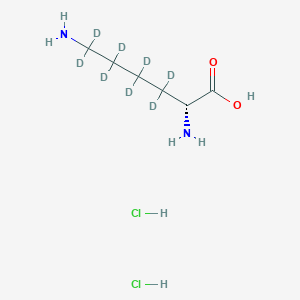
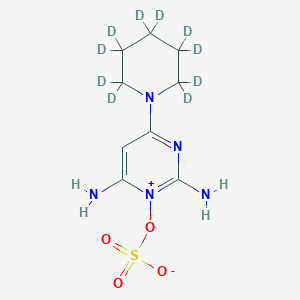
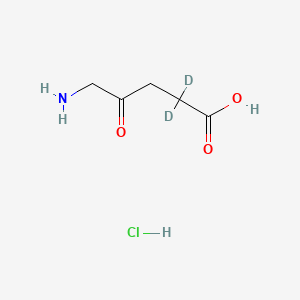
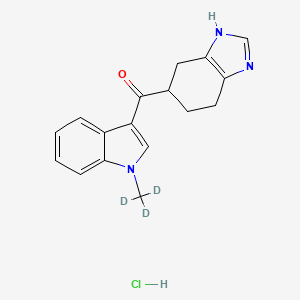
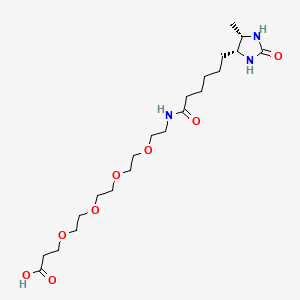

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
